LEQ506

Beschreibung

Smoothened Antagonist LEQ506 is an orally bioavailable small-molecule Smoothened (Smo) antagonist with potential antineoplastic activity. Smoothened antagonist LEQ506 selectively binds to the Hedgehog (Hh)-ligand cell surface receptor Smo, which may result in the suppression of the Hh signaling pathway, thereby inhibiting tumor cell growth. The Hh signaling pathway plays an important role in cellular growth, differentiation and repair. Dysregulated activation of Hh pathway signaling and uncontrolled cellular proliferation, as is observed in a variety of cancers, may be associated with mutations in the Hh-ligand cell surface receptor Smo.

LEQ506 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

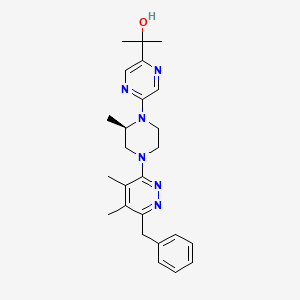

an inhibitor of smoothened protein; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[5-[(2R)-4-(6-benzyl-4,5-dimethylpyridazin-3-yl)-2-methylpiperazin-1-yl]pyrazin-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N6O/c1-17-16-30(11-12-31(17)23-15-26-22(14-27-23)25(4,5)32)24-19(3)18(2)21(28-29-24)13-20-9-7-6-8-10-20/h6-10,14-15,17,32H,11-13,16H2,1-5H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POERAARDVFVDLO-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=NC=C(N=C2)C(C)(C)O)C3=NN=C(C(=C3C)C)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C2=NC=C(N=C2)C(C)(C)O)C3=NN=C(C(=C3C)C)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204975-42-7 | |

| Record name | NVP-LEQ-506 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204975427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NVP-LEQ-506 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12857 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NVP-LEQ-506 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SJX1T5HJD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

NVP-LEQ506: A Second-Generation Smoothened Antagonist for Hedgehog Pathway-Driven Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant reactivation is a key driver in several human cancers, including medulloblastoma and basal cell carcinoma. Smoothened (SMO), a G protein-coupled receptor, is a central component of this pathway, making it a prime therapeutic target. NVP-LEQ506 is a potent, orally bioavailable, second-generation small-molecule Smoothened antagonist. This technical guide provides a comprehensive overview of NVP-LEQ506, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its characterization. It is intended for researchers, scientists, and drug development professionals working on Hedgehog pathway inhibitors and targeted cancer therapies.

Introduction to the Hedgehog Signaling Pathway and Smoothened

The Hedgehog signaling pathway is a highly conserved signal transduction cascade. In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), the 12-pass transmembrane receptor Patched (PTCH) inhibits the activity of the 7-pass transmembrane protein Smoothened (SMO).[1] This suppression prevents the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which are held in an inactive state in the cytoplasm by a protein complex that includes Suppressor of Fused (SUFU).[2]

Upon binding of a Hedgehog ligand to PTCH, the inhibition of SMO is relieved.[1] Activated SMO translocates to the primary cilium, a microtubule-based organelle that acts as a signaling hub for the Hh pathway.[1] This leads to a signaling cascade that results in the dissociation of GLI proteins from SUFU, their processing into transcriptional activators, and their translocation to the nucleus.[2] In the nucleus, activated GLI proteins induce the transcription of Hh target genes that regulate cell proliferation, survival, and differentiation.[2] Dysregulation of this pathway, often through mutations in PTCH, SUFU, or SMO, can lead to uncontrolled cell growth and tumorigenesis.[3]

NVP-LEQ506: Mechanism of Action as a Smoothened Antagonist

NVP-LEQ506 is a potent and selective antagonist of the Smoothened receptor.[4][5] It directly binds to SMO, preventing its activation and subsequent downstream signaling.[6] As a second-generation inhibitor, NVP-LEQ506 was developed to overcome resistance to first-generation SMO inhibitors, such as vismodegib.[7] A key feature of NVP-LEQ506 is its activity against the D473H mutation in SMO, a clinically observed mutation that confers resistance to vismodegib.[7]

dot

Caption: Canonical Hedgehog Signaling Pathway and Mechanism of NVP-LEQ506 Action.

Quantitative Data for NVP-LEQ506

The following tables summarize the key quantitative data for NVP-LEQ506, demonstrating its potency, efficacy against resistant mutants, and favorable pharmacokinetic properties.

Table 1: In Vitro Potency of NVP-LEQ506

| Assay Type | Target/Cell Line | Species | IC50 (nM) | Reference |

| Smoothened Inhibition | Wild-type SMO | Human | 2 | [4] |

| Smoothened Inhibition | Wild-type SMO | Mouse | 4 | [4] |

| Gli-Luciferase Reporter | C3H10T1/2 cells with SMO-D473H | Mouse | 96 | [7] |

| Gli1 mRNA Inhibition | HEPM cell line | Human | ~6-fold lower than Compound 2 | [4] |

Table 2: In Vivo Pharmacokinetics of NVP-LEQ506

| Parameter | Species | Dose | Value | Reference |

| Brain/Plasma Ratio (AUC0–∞) | Not Specified | 20 mg/kg (single dose) | 0.69 | [7] |

Table 3: In Vivo Efficacy of NVP-LEQ506

| Tumor Model | Treatment | Outcome | Reference |

| Medulloblastoma Xenograft | NVP-LEQ506 | Excellent efficacy | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize NVP-LEQ506. These protocols are based on established methods for evaluating Smoothened antagonists and may require optimization for specific laboratory conditions.

Cell-Based Gli-Luciferase Reporter Assay

This assay measures the ability of NVP-LEQ506 to inhibit Hedgehog pathway activation by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

Materials:

-

Gli-Luciferase Reporter NIH3T3 cell line (BPS Bioscience, #60409 or similar)[6]

-

DMEM with 10% Calf Serum and Penicillin/Streptomycin

-

Recombinant mouse Sonic Hedgehog (Shh) protein

-

NVP-LEQ506

-

96-well white, clear-bottom plates

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System, BPS Bioscience #60690)

-

Luminometer

Protocol:

-

Seed Gli-Luciferase Reporter NIH3T3 cells in a 96-well plate at a density that allows them to reach confluency on the day of the experiment.

-

Incubate the cells at 37°C in a 5% CO2 incubator overnight.

-

The following day, starve the cells in a low-serum medium (e.g., 0.5% calf serum) for 4-6 hours.

-

Treat the cells with a serial dilution of NVP-LEQ506 for 1 hour.

-

Stimulate the cells with a constant concentration of recombinant mouse Shh (e.g., 100 ng/mL) for 24-48 hours. Include appropriate controls (vehicle control, Shh alone).

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Calculate the IC50 value of NVP-LEQ506 by plotting the luciferase activity against the log concentration of the compound.

dot

Caption: Workflow for the Gli-Luciferase Reporter Assay.

Radioligand Binding Assay for Smoothened

This biochemical assay determines the binding affinity of NVP-LEQ506 to the Smoothened receptor by measuring its ability to displace a radiolabeled SMO ligand.

Materials:

-

Cell membranes expressing human or mouse Smoothened

-

Radiolabeled Smoothened ligand (e.g., [3H]-Cyclopamine or a proprietary labeled ligand)

-

NVP-LEQ506

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of NVP-LEQ506 in the assay buffer.

-

To determine non-specific binding, include a set of reactions with a high concentration of an unlabeled SMO antagonist (e.g., unlabeled cyclopamine).

-

Incubate the reaction mixtures at room temperature for 1-2 hours to reach binding equilibrium.

-

Rapidly filter the contents of each reaction through glass fiber filters using a filtration apparatus.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of NVP-LEQ506 and determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

dot

References

- 1. Patient-derived orthotopic xenografts of pediatric brain tumors: a St. Jude resource - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of NVP-LEQ506, a second-generation inhibitor of smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Medulloblastoma Drugs in Development: Current Leads, Trials and Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of NVP-LEQ506, a second generation inhibitor of Smoothened - OAK Open Access Archive [oak.novartis.com]

- 8. bpsbioscience.com [bpsbioscience.com]

LEQ506: A Second-Generation Smoothened Antagonist Targeting Hedgehog-Driven Cancers

For Immediate Release

This technical guide provides an in-depth overview of the target binding and selectivity profile of LEQ506 (also known as NVP-LEQ506), an investigational, orally bioavailable small-molecule antagonist of the Smoothened (SMO) receptor. Developed for researchers, scientists, and drug development professionals, this document details the quantitative binding data, experimental methodologies, and the signaling pathway context of LEQ506, a promising agent in the landscape of Hedgehog (Hh) pathway inhibitors.

LEQ506 distinguishes itself as a second-generation SMO inhibitor, demonstrating potent activity against both wild-type SMO and, critically, the vismodegib-resistant D473H mutant.[1][2] This attribute positions LEQ506 as a potential therapeutic option for cancers that have developed resistance to first-generation SMO antagonists.

Core Target Binding Profile

LEQ506 is a potent inhibitor of the SMO receptor, a key transducer in the Hedgehog signaling pathway.[3] Dysregulation of this pathway is a known driver in various cancers, including basal cell carcinoma (BCC) and medulloblastoma.[1][2]

| Target | Species | Assay Type | IC50 (nM) | Reference |

| Smoothened (SMO) | Human | Not Specified | 2 | Not Specified |

| Smoothened (SMO) | Mouse | Not Specified | 4 | Not Specified |

| Smoothened (SMO-WT) | Human | GLI1-Luciferase Reporter Assay | 47 | Not Specified |

| Smoothened (SMO-D473H) | Human | Not Specified | Efficacious | [1][2] |

Table 1: Summary of LEQ506 In Vitro Potency Against Smoothened (SMO)

Activity Against a Key Resistance Mutant

A significant challenge in the clinical use of first-generation SMO inhibitors like vismodegib is the emergence of resistance, frequently driven by mutations in the SMO receptor. The D473H mutation is a clinically relevant mutation that confers resistance to vismodegib.[1][2] LEQ506 has demonstrated efficacy against cell lines harboring this SMO-D473H mutation, suggesting it can overcome this resistance mechanism.[1][2] While a specific IC50 value for LEQ506 against the D473H mutant is not publicly available, its activity has been confirmed in preclinical models.

Selectivity Profile

A comprehensive public selectivity profile of LEQ506 against a broad panel of kinases and other off-target proteins is not currently available. However, for the related second-generation SMO inhibitor, sonidegib, screens against a panel of receptors, channels, transporters, kinases, and proteases identified no significant off-target activity, suggesting a favorable selectivity profile for this class of compounds.[4][5]

Signaling Pathway and Mechanism of Action

The Hedgehog signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation in adults can lead to the development and progression of cancer.

In the absence of a Hedgehog ligand, the Patched (PTCH1) receptor inhibits Smoothened (SMO), keeping the pathway inactive. This leads to the cleavage of GLI transcription factors into their repressor forms (GLI-R), which suppress the transcription of target genes. Upon binding of a Hedgehog ligand to PTCH1, the inhibition of SMO is relieved. SMO then signals downstream, leading to the stabilization and activation of GLI proteins, which translocate to the nucleus and activate the transcription of genes involved in cell proliferation and survival. LEQ506 acts as an antagonist of SMO, preventing its activation and thereby blocking the downstream signaling cascade.

Experimental Protocols

The following are generalized protocols for key assays used to characterize Smoothened inhibitors like LEQ506.

GLI1-Luciferase Reporter Assay

This cell-based functional assay is a cornerstone for evaluating the activity of Hedgehog pathway inhibitors.

Methodology:

-

Cell Culture: A suitable cell line, such as NIH/3T3 cells, is stably or transiently transfected with a firefly luciferase reporter construct under the control of a GLI-responsive promoter. A second reporter, such as Renilla luciferase driven by a constitutive promoter, is co-transfected for normalization of cell viability and transfection efficiency.[6]

-

Pathway Activation: The Hedgehog pathway is activated in the cells. This can be achieved by treating the cells with a known SMO agonist, such as SAG (Smoothened Agonist), or by co-transfecting the cells with a constitutively active mutant of SMO.[6]

-

Inhibitor Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., LEQ506).

-

Luciferase Measurement: After an appropriate incubation period, the cells are lysed, and the activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system.[7]

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The resulting data is plotted against the inhibitor concentration to generate a dose-response curve, from which the IC50 value can be calculated.[6]

BODIPY-Cyclopamine Competition Binding Assay

This assay directly measures the ability of a test compound to bind to the Smoothened receptor by competing with a fluorescently labeled ligand.

References

- 1. Hedgehog Pathway Inhibitors against Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. L-4, a Well-Tolerated and Orally Active Inhibitor of Hedgehog Pathway, Exhibited Potent Anti-tumor Effects Against Medulloblastoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of LEQ506 on Gli Transcription Factors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEQ506, also known as NVP-LEQ506, is a potent and orally bioavailable second-generation small-molecule antagonist of the Smoothened (SMO) receptor. As a pivotal component of the Hedgehog (Hh) signaling pathway, SMO activation is a critical step leading to the nuclear translocation and transcriptional activity of the Glioma-associated oncogene (Gli) family of transcription factors. Dysregulation of the Hh-Gli axis is a known driver in various malignancies. This technical guide provides an in-depth overview of the mechanism of action of LEQ506, focusing on its downstream effects on Gli transcription factors. We present a compilation of key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to the Hedgehog Signaling Pathway and the Role of Gli

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. In the absence of Hh ligands, the transmembrane receptor Patched (PTCH1) inhibits the activity of the G protein-coupled receptor-like protein Smoothened (SMO). This inhibition prevents the activation and nuclear translocation of the Gli transcription factors (Gli1, Gli2, and Gli3). Consequently, target gene transcription is repressed.

Upon binding of Hh ligands (e.g., Sonic Hedgehog, SHH) to PTCH1, the inhibition on SMO is relieved. Activated SMO then initiates a signaling cascade that culminates in the activation of Gli transcription factors. Activated Gli proteins translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, survival, and differentiation. These target genes include PTCH1 and GLI1 itself, creating a negative and positive feedback loop, respectively. Aberrant activation of this pathway, often through mutations in PTCH1 or SMO, or through ligand-dependent mechanisms, is implicated in the pathogenesis of several cancers, including basal cell carcinoma and medulloblastoma.[1][2][3]

Mechanism of Action of LEQ506

LEQ506 is a selective antagonist of the SMO receptor.[1][4][5][6][7] By directly binding to SMO, LEQ506 prevents its conformational change and subsequent activation, even in the presence of Hh ligands or in cases of activating SMO mutations. This blockade of SMO function effectively halts the downstream signaling cascade, leading to the suppression of Gli transcription factor activity. The ultimate consequence is the inhibition of Hh target gene expression and a reduction in tumor cell proliferation.[1][8]

Quantitative Effects of LEQ506 on Gli Transcription

The inhibitory effect of LEQ506 on the Hedgehog pathway has been quantified through various in vitro assays. The primary measure of its potency is the half-maximal inhibitory concentration (IC50) for SMO. Downstream effects on Gli-mediated transcription are typically assessed by measuring the expression of Gli target genes.

| Parameter | LEQ506 Value | Cell Line/System | Reference |

| SMO Inhibition (IC50) | 2 nM | Human SMO | [4] |

| 4 nM | Mouse SMO | [4] | |

| Gli-Luciferase Reporter Inhibition (IC50) | 2.33 nM | Shh-Light II cells | [9] |

| GLI1 mRNA Inhibition | Concentration-dependent reduction | DAOY cells | [4] |

| PTCH1 mRNA Inhibition | Concentration-dependent reduction | DAOY cells | [4] |

Note: The table summarizes available quantitative data. More detailed dose-response curves and statistical analyses can be found in the cited literature.

Experimental Protocols

This section outlines the key experimental methodologies used to characterize the effect of LEQ506 on Gli transcription factors.

Cell Culture and Treatment

-

Cell Line: DAOY human medulloblastoma cells are commonly used as they harbor a functional Hedgehog pathway.

-

Culture Conditions: Cells are maintained in a suitable growth medium (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For experiments, cells are typically serum-starved for 16 hours before treatment. LEQ506 is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations. Cells are then incubated with the compound for a specified period (e.g., 24-48 hours).[4]

Gli-Luciferase Reporter Assay

This assay is a standard method to quantify the activity of the Hedgehog signaling pathway.

-

Principle: Cells (e.g., Shh-Light II, a NIH3T3 cell line) are engineered to stably express a luciferase reporter gene under the control of a Gli-responsive promoter. Activation of the Hh pathway leads to Gli-mediated transcription of the luciferase gene, resulting in light emission upon addition of a substrate.

-

Protocol:

-

Plate Shh-Light II cells in a 96-well plate and allow them to reach confluency.

-

Treat the cells with a Hh pathway agonist (e.g., a small molecule agonist like SAG or conditioned medium containing Shh ligand) in the presence or absence of varying concentrations of LEQ506.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega Dual-Luciferase® Reporter Assay System).

-

Normalize firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.

-

Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of LEQ506 concentration and fitting the data to a dose-response curve.

-

Quantitative Real-Time PCR (qPCR) for Gli Target Gene Expression

qPCR is used to measure the effect of LEQ506 on the mRNA levels of endogenous Gli target genes, such as GLI1 and PTCH1.

-

Principle: This technique quantifies the amount of a specific mRNA transcript in a sample.

-

Protocol:

-

Treat cells (e.g., DAOY) with LEQ506 as described in section 4.1.

-

Isolate total RNA from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

-

Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

-

Perform qPCR using specific primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

The relative expression of the target genes is calculated using the ΔΔCt method.

-

Visualizing the Impact of LEQ506

The following diagrams, generated using the DOT language, illustrate the mechanism of action of LEQ506 and a typical experimental workflow.

Caption: The Hedgehog signaling pathway and the inhibitory action of LEQ506 on SMO.

Caption: A typical experimental workflow to assess the effect of LEQ506.

Clinical Development

LEQ506 has been evaluated in a Phase I clinical trial (NCT01106508) for the treatment of advanced solid tumors.[8][10] These studies aimed to determine the safety, tolerability, and recommended Phase II dose of LEQ506. Pharmacodynamic assessments in such trials often involve the analysis of skin biopsies to measure the expression of Hh target genes like GLI1 and PTCH1 as a proof of on-target activity in patients.

Conclusion

LEQ506 is a potent second-generation SMO inhibitor that effectively downregulates the Hedgehog signaling pathway by preventing the activation of Gli transcription factors. Its mechanism of action has been well-characterized through a variety of in vitro assays that demonstrate a significant reduction in the transcription of key Hh target genes. The data presented in this guide underscore the potential of LEQ506 as a therapeutic agent for Hh-driven cancers. Further research and clinical investigation are warranted to fully elucidate its therapeutic efficacy and patient populations most likely to benefit from this targeted therapy.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Hedgehog Pathway and GLI1 Isoforms in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of NVP-LEQ506, a second-generation inhibitor of smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of NVP-LEQ506, a second generation inhibitor of Smoothened - OAK Open Access Archive [oak.novartis.com]

- 8. pnas.org [pnas.org]

- 9. Frontiers | L-4, a Well-Tolerated and Orally Active Inhibitor of Hedgehog Pathway, Exhibited Potent Anti-tumor Effects Against Medulloblastoma in vitro and in vivo [frontiersin.org]

- 10. hra.nhs.uk [hra.nhs.uk]

An In-Depth Technical Guide to the Interaction of LEQ506 with the Smoothened Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEQ506 is a potent, orally bioavailable, second-generation small-molecule antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the pathogenesis of several cancers, making SMO an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the interaction between LEQ506 and the SMO receptor, including its mechanism of action, binding characteristics, and the experimental methodologies used for its characterization. The guide also presents a comparative analysis with other SMO inhibitors and discusses the implications of its interaction with drug-resistant SMO mutants.

Introduction to the Hedgehog Signaling Pathway and the Role of Smoothened

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[2] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor, a 12-transmembrane protein. In the absence of a ligand, PTCH1 tonically inhibits the activity of Smoothened (SMO), a 7-transmembrane G protein-coupled receptor (GPCR). Upon ligand binding to PTCH1, this inhibition is relieved, leading to the activation of SMO. Activated SMO then initiates a downstream signaling cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, differentiation, and survival.

Aberrant activation of the Hh pathway, often due to mutations in PTCH1 or SMO itself, can lead to uncontrolled cell growth and is a driving factor in several cancers, including basal cell carcinoma (BCC) and medulloblastoma.[3] Therefore, inhibition of SMO is a clinically validated strategy for the treatment of these malignancies.

LEQ506: A Second-Generation Smoothened Antagonist

LEQ506 is a novel pyridazine-based inhibitor of the SMO receptor.[4] As a second-generation inhibitor, it was developed to improve upon the properties of first-generation agents like vismodegib and sonidegib, particularly in terms of potency and activity against certain drug-resistant mutations.[3] LEQ506 has been evaluated in Phase I clinical trials for the treatment of advanced solid tumors.

Mechanism of Action

LEQ506 exerts its therapeutic effect by directly binding to the Smoothened receptor and acting as an antagonist.[2] This binding prevents the conformational changes in SMO that are necessary for its activation, thereby blocking the downstream signaling cascade and inhibiting the transcription of GLI-mediated target genes. By suppressing the Hh pathway, LEQ506 can effectively halt the growth of tumors that are dependent on this signaling pathway.

Quantitative Analysis of LEQ506-SMO Interaction

The potency of LEQ506 has been characterized using various in vitro assays. A summary of the key quantitative data is presented below, alongside comparative data for other SMO inhibitors for context.

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| LEQ506 | Human SMO | Not Specified | 2 | Not Reported | [3] |

| LEQ506 | Mouse SMO | Not Specified | 4 | Not Reported | [3] |

| Vismodegib | Human SMO | [3H]-Cyclopamine Binding | Not Reported | ~3 | [5] |

| Sonidegib | Human SMO | [3H]-Cyclopamine Binding | Not Reported | ~2.5 | [5] |

| TAK-441 | Human SMO | [3H]-TAK-441 Binding | Not Reported | 0.31 | Not in search results |

| MRT-92 | Human SMO | Not Specified | Not Reported | 0.7 | [6] |

Note: Direct comparison of IC50 and Ki values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are detailed methodologies for the key experiments used to characterize the interaction of LEQ506 with the SMO receptor.

Radioligand Binding Assay

A competitive radioligand binding assay is used to determine the binding affinity (Ki) of a test compound for a receptor.

Objective: To determine the binding affinity of LEQ506 for the human Smoothened receptor.

Materials:

-

Receptor Source: Membranes from cells overexpressing human SMO (e.g., HEK293T-SMO).

-

Radioligand: [3H]-Cyclopamine, a known SMO antagonist.[7]

-

Test Compound: LEQ506.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Protocol:

-

Prepare a series of dilutions of LEQ506 in assay buffer.

-

In a 96-well plate, combine the cell membranes expressing SMO, a fixed concentration of [3H]-cyclopamine (typically at its Kd concentration), and the various concentrations of LEQ506.

-

To determine non-specific binding, include wells with a high concentration of an unlabeled SMO antagonist (e.g., 10 µM unlabeled cyclopamine).

-

Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[8]

-

Place the filters into scintillation vials and add scintillation cocktail.

-

Measure the radioactivity on each filter using a scintillation counter.

-

The IC50 value is determined by plotting the percentage of inhibition of [3H]-cyclopamine binding against the log concentration of LEQ506. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hedgehog Pathway Reporter Assay

A cell-based reporter assay is used to measure the functional inhibition of the Hedgehog signaling pathway. The Shh-LIGHT2 cell line, which is derived from NIH-3T3 cells and stably expresses a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter, is commonly used for this purpose.[9][10]

Objective: To determine the functional potency (IC50) of LEQ506 in inhibiting Hedgehog pathway activation.

Materials:

-

Cell Line: Shh-LIGHT2 cells.[9]

-

Cell Culture Medium: DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Pathway Agonist: Recombinant Sonic Hedgehog (Shh) protein or a small molecule SMO agonist like SAG.[10]

-

Test Compound: LEQ506.

-

Luciferase Assay Reagent (e.g., Dual-Glo Luciferase Assay System).

-

96-well white, clear-bottom plates.

-

Luminometer.

Protocol:

-

Seed Shh-LIGHT2 cells into a 96-well plate and allow them to adhere overnight.

-

The following day, replace the growth medium with a low-serum medium and treat the cells with a range of concentrations of LEQ506 for 1-2 hours.

-

Stimulate the Hedgehog pathway by adding a fixed concentration of Shh or SAG to the wells. Include control wells with no agonist (baseline) and agonist with no inhibitor (maximum signal).

-

Incubate the cells for 24-48 hours to allow for the expression of the luciferase reporter gene.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.[11]

-

Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.

-

The IC50 value is determined by plotting the normalized luciferase activity against the log concentration of LEQ506.

Structural Insights into the LEQ506-SMO Interaction

While a crystal structure of LEQ506 in complex with SMO is not publicly available, molecular modeling studies have provided valuable insights into its binding mode. SMO antagonists typically bind within a pocket in the 7-transmembrane domain of the receptor.[6]

A molecular modeling study by Tu et al. investigated the resistance of the D473H mutant of SMO to various antagonists. This study suggested that the disruption of a hydrogen-bonding network around the D473 residue affects the binding of some SMO inhibitors. The details of how LEQ506 interacts with both wild-type and mutant SMO at the atomic level would require access to the full text of this study.

Visualizing the Molecular Interactions and Experimental Workflows

Hedgehog Signaling Pathway and LEQ506 Inhibition

Caption: The Hedgehog signaling pathway and the inhibitory action of LEQ506 on the Smoothened receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: A simplified workflow for a competitive radioligand binding assay to determine the affinity of LEQ506 for the Smoothened receptor.

Conclusion

LEQ506 is a potent, second-generation Smoothened antagonist that effectively inhibits the Hedgehog signaling pathway. Its characterization through biochemical and cell-based assays has provided valuable data on its mechanism of action and potency. The detailed experimental protocols provided in this guide serve as a resource for researchers in the field of Hedgehog signaling and cancer drug discovery. Further structural studies will be crucial to fully elucidate the molecular details of its interaction with both wild-type and mutant forms of the SMO receptor, which will aid in the development of even more effective and resistance-avoiding therapies.

References

- 1. Discovery of NVP-LEQ506, a second-generation inhibitor of smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of NVP-LEQ506, a second generation inhibitor of Smoothened - OAK Open Access Archive [oak.novartis.com]

- 5. benchchem.com [benchchem.com]

- 6. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Dual-Luciferase Reporter Assays [bio-protocol.org]

- 10. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 11. web.stanford.edu [web.stanford.edu]

LEQ506: A Second-Generation Smoothened Inhibitor for the Treatment of Basal Cell Carcinoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Basal cell carcinoma (BCC) is the most prevalent form of human cancer, with its incidence steadily rising globally. The majority of BCCs are driven by aberrant activation of the Hedgehog (Hh) signaling pathway, making it a prime target for therapeutic intervention. LEQ506 (NVP-LEQ506) is a potent, orally bioavailable, second-generation small-molecule inhibitor of the Smoothened (SMO) receptor, a key transducer of the Hh pathway. This technical guide provides a comprehensive overview of the preclinical data and the known clinical development status of LEQ506, offering valuable insights for researchers and professionals in the field of oncology drug development. Preclinical studies have demonstrated the high potency of LEQ506 against both wild-type and clinically relevant mutant forms of SMO, suggesting its potential to overcome resistance mechanisms observed with first-generation inhibitors. While a Phase 1 clinical trial (NCT01106508) was initiated to evaluate LEQ506 in advanced solid tumors, including basal cell carcinoma, detailed results for the BCC cohort are not publicly available at this time. This guide will summarize the existing data, detail relevant experimental protocols, and visualize key pathways and workflows to facilitate a deeper understanding of LEQ506's potential in the therapeutic landscape of basal cell carcinoma.

Introduction: The Hedgehog Pathway in Basal Cell Carcinoma

Basal cell carcinoma, the most common form of skin cancer, is characterized by uncontrolled proliferation of basaloid cells in the epidermis.[1][2] The primary driver of BCC pathogenesis is the aberrant activation of the Hedgehog (Hh) signaling pathway.[1][2] In normal physiological conditions, this pathway plays a crucial role in embryonic development and tissue homeostasis. However, its dysregulation in adult tissues can lead to tumorigenesis.

The canonical Hh signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched1 (PTCH1). This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor, Smoothened (SMO). The activation of SMO triggers a downstream signaling cascade culminating in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Nuclear GLI proteins then induce the transcription of target genes involved in cell proliferation, survival, and differentiation, thereby promoting tumor growth. In the vast majority of BCCs, this pathway is constitutively activated, most commonly due to loss-of-function mutations in PTCH1 or activating mutations in SMO.[3] This makes the Hh pathway, and specifically the SMO receptor, a highly attractive target for therapeutic intervention in BCC.

First-generation SMO inhibitors, such as vismodegib and sonidegib, have demonstrated clinical efficacy and received regulatory approval for the treatment of advanced and metastatic BCC.[4][5] However, the emergence of primary and acquired resistance, often mediated by mutations in the SMO receptor (e.g., D473H), has highlighted the need for next-generation inhibitors with improved potency and a broader activity profile.

LEQ506: A Novel Second-Generation Smoothened Inhibitor

LEQ506 is an orally bioavailable small-molecule antagonist of the SMO receptor developed by Novartis.[6] As a second-generation inhibitor, it was designed to exhibit high potency and to overcome the limitations of earlier SMO inhibitors, particularly resistance mediated by specific SMO mutations.

Mechanism of Action

LEQ506 selectively binds to the Smoothened receptor, thereby blocking its function and preventing the downstream activation of the Hedgehog signaling pathway.[6] This inhibition leads to the suppression of GLI transcription factor activity and a subsequent reduction in the expression of Hh target genes that are critical for BCC cell proliferation and survival.

References

- 1. Basal cell carcinoma — molecular biology and potential new therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reconstructing skin cancers using animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of Hedgehog Signaling for the Treatment of Basal Cell Carcinoma and the Development of Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Management of Locally Advanced Basal-Cell Carcinomas and Future Therapeutic Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. cancerresearchuk.org [cancerresearchuk.org]

In-Depth Technical Guide: LEQ506 for Medulloblastoma Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medulloblastoma, the most common malignant brain tumor in children, presents a significant therapeutic challenge. The Sonic Hedgehog (SHH) signaling pathway is a critical driver in a substantial subset of these tumors, making it a key target for drug development. LEQ506 (NVP-LEQ506) is a second-generation, orally bioavailable small molecule inhibitor of Smoothened (SMO), a pivotal transmembrane protein in the Hedgehog pathway. Developed by Novartis, LEQ506 has demonstrated potential in preclinical models of medulloblastoma, including those resistant to first-generation SMO inhibitors. This technical guide provides a comprehensive overview of LEQ506, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols to facilitate further research in the field.

Introduction to LEQ506

LEQ506 is a potent and selective antagonist of the SMO receptor. Its development was driven by the need to overcome resistance to first-generation SMO inhibitors, such as vismodegib, which can arise from mutations in the SMO protein. LEQ506 has shown efficacy in preclinical models of medulloblastoma, exhibiting good blood-brain barrier penetration, a critical characteristic for a centrally-acting therapeutic. A Phase I clinical trial (NCT01106508) has been completed to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of LEQ506 in patients with recurrent or refractory medulloblastoma.[1]

Mechanism of Action

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. In the SHH subgroup of medulloblastoma, aberrant activation of this pathway leads to uncontrolled cell proliferation and tumor growth. The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor, Smoothened (SMO). The activation of SMO then triggers a downstream signaling cascade, culminating in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which regulate the expression of target genes involved in cell cycle progression and survival.

LEQ506 exerts its anti-tumor activity by selectively binding to the SMO receptor, thereby preventing its activation and interrupting the downstream signaling cascade. This leads to the suppression of GLI-mediated gene transcription and, consequently, the inhibition of tumor cell growth.

Preclinical Data

In Vitro Efficacy

Preclinical studies have demonstrated the potent inhibitory activity of LEQ506 against both wild-type and mutated SMO.

| Parameter | Cell Line/Target | Value |

| IC50 | C3H10T1/2 cells with SMO D473H mutant | 96 nM |

Further data on IC50 values in various medulloblastoma cell lines with wild-type SMO are needed for a comprehensive comparison.

In Vivo Efficacy

In vivo studies using a Ptch+/–; Hic+/– medulloblastoma allograft model have shown that LEQ506 induces tumor regression.

| Model | Drug | Dosage | Effect |

| Ptch+/–; Hic+/– allograft | LEQ506 | 10 mg/kg | Comparable tumor regression to sonidegib[1] |

| Ptch+/–; Hic+/– allograft | LEQ506 | 40 mg/kg | Comparable tumor regression to sonidegib[1] |

Detailed quantitative data on the percentage of tumor growth inhibition and duration of response are essential for a complete assessment.

Pharmacokinetics

LEQ506 has shown favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.

| Parameter | Species | Value |

| Brain/Plasma AUC0–∞ Ratio | Not Specified | 0.69 |

More extensive pharmacokinetic data, including half-life, clearance, and volume of distribution in relevant preclinical models, are required.

Clinical Data

A Phase I clinical trial (NCT01106508) was conducted to evaluate LEQ506 in patients with advanced solid tumors, including those with recurrent or refractory medulloblastoma. The primary objectives were to determine the maximum tolerated dose (MTD) and/or recommended dose for expansion (RDE), and to assess the safety and tolerability of LEQ506. Secondary objectives included characterization of the pharmacokinetic profile and preliminary assessment of anti-tumor activity.

| Trial ID | Phase | Status | Primary Outcome Measures | Results |

| NCT01106508 | I | Completed | MTD/RDE, Safety, Tolerability | Results not yet publicly available in detail |

Detailed results from this clinical trial, including objective response rates, duration of response, and patient-specific pharmacokinetic and pharmacodynamic data, are critical for understanding the clinical potential of LEQ506.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the effect of LEQ506 on the viability of medulloblastoma cells in vitro.

Materials:

-

Medulloblastoma cell lines (e.g., DAOY, D283 Med, UW228)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

LEQ506 stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed medulloblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of LEQ506 in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the LEQ506 dilutions or vehicle control (medium with DMSO) to the respective wells.

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Medulloblastoma Xenograft Model

This protocol outlines the establishment of an orthotopic medulloblastoma xenograft model in mice to evaluate the in vivo efficacy of LEQ506.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

-

Medulloblastoma cells (e.g., DAOY) luciferase-labeled for in vivo imaging

-

Matrigel

-

Stereotactic apparatus

-

Anesthesia (e.g., isoflurane)

-

LEQ506 formulation for oral gavage

-

Vehicle control

-

Bioluminescence imaging system

Procedure:

-

Culture and harvest luciferase-labeled medulloblastoma cells.

-

Resuspend the cells in a mixture of PBS and Matrigel.

-

Anesthetize the mice and secure them in a stereotactic frame.

-

Create a small burr hole in the skull over the desired injection site in the cerebellum.

-

Slowly inject the cell suspension (e.g., 1 x 10^5 cells in 2-5 µL) into the cerebellum.

-

Suture the incision and allow the mice to recover.

-

Monitor tumor growth using bioluminescence imaging.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer LEQ506 or vehicle control daily via oral gavage at the desired doses.

-

Monitor tumor growth and the health of the mice regularly.

-

At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, Western blot).

References

Unveiling the Pharmacokinetic Profile of LEQ506: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEQ506, also known as NVP-LEQ506, is an orally bioavailable, second-generation small-molecule antagonist of the Smoothened (Smo) receptor.[1][2] As a critical component of the Hedgehog (Hh) signaling pathway, Smoothened plays a pivotal role in cellular growth and differentiation. Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making Smo an attractive target for therapeutic intervention.[1][3] LEQ506 was developed to overcome resistance observed with first-generation Smoothened inhibitors. This document provides a comprehensive technical guide on the available pharmacokinetic properties of LEQ506, its mechanism of action, and relevant experimental methodologies.

Mechanism of Action and Signaling Pathway

LEQ506 exerts its therapeutic effect by selectively binding to the Smoothened receptor, a G-protein-coupled receptor-like protein.[1] This binding event inhibits the downstream signaling cascade of the Hedgehog pathway. In a healthy state, the Patched (PTCH) receptor tonically inhibits Smo. Upon binding of the Hedgehog ligand (e.g., Sonic hedgehog, SHH) to PTCH, this inhibition is relieved, allowing Smo to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation. In many cancers, mutations in PTCH or activating mutations in Smo lead to constitutive activation of the pathway, driving tumorigenesis.[3] LEQ506, by antagonizing Smo, effectively shuts down this aberrant signaling.

Below is a diagram illustrating the Hedgehog signaling pathway and the point of intervention for LEQ506.

Pharmacokinetic Properties

Detailed quantitative pharmacokinetic data for LEQ506 is not extensively available in the public domain. However, preclinical studies have indicated that LEQ506 possesses "good pharmacokinetic properties" which contribute to its "excellent efficacy". What is publicly known is its high potency.

In Vitro Potency

The inhibitory activity of LEQ506 against Smoothened has been quantified, demonstrating its high potency.

| Parameter | Species | Value | Reference |

| IC50 | Human | 2 nM | [2] |

| IC50 | Mouse | 4 nM | [2] |

IC50: The half maximal inhibitory concentration.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific data regarding the ADME properties of LEQ506, such as its oral bioavailability, plasma protein binding, volume of distribution, metabolic pathways, and routes of excretion, have not been publicly disclosed. As an orally bioavailable agent that has entered Phase I clinical trials, it can be inferred that LEQ506 exhibits favorable ADME characteristics in preclinical models.[4]

Experimental Protocols

While specific, detailed experimental protocols for LEQ506 are proprietary, this section outlines the general methodologies that would be employed in the preclinical and early clinical evaluation of a compound like LEQ506.

In Vitro ADME Assays

A standard battery of in vitro assays is typically conducted to predict the pharmacokinetic behavior of a drug candidate.

-

Objective: To determine the rate of metabolism of LEQ506 in liver microsomes or hepatocytes.

-

Methodology:

-

LEQ506 is incubated with liver microsomes or cryopreserved hepatocytes from various species (e.g., mouse, rat, dog, human) at 37°C.

-

The reaction is initiated by the addition of a cofactor regenerating system (e.g., NADPH for microsomes).

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with an organic solvent (e.g., acetonitrile).

-

The concentration of the remaining parent compound (LEQ506) is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.

-

-

Objective: To assess the intestinal permeability of LEQ506 as a predictor of oral absorption.

-

Methodology:

-

Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer with characteristics of the intestinal epithelium, are cultured on semi-permeable filter inserts.

-

LEQ506 is added to the apical (AP) side of the monolayer, and the appearance of the compound on the basolateral (BL) side is monitored over time. This is also performed in the reverse direction (BL to AP) to assess active efflux.

-

Samples are taken from both compartments at specified time points and analyzed by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated. A high Papp value is indicative of good intestinal absorption.

-

The following diagram illustrates a general workflow for these in vitro ADME assays.

Phase I Clinical Trial Protocol for Pharmacokinetics

LEQ506 entered a Phase I, first-in-human, open-label, dose-escalation study in patients with advanced solid tumors (NCT01106508).[4] The primary objectives of such a study are to determine the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of the new drug. A key secondary objective is to characterize the pharmacokinetic profile.

-

Study Design: A 3+3 dose-escalation design is common. Cohorts of 3-6 patients receive escalating doses of LEQ506.

-

Pharmacokinetic Sampling:

-

On day 1 of the first cycle, blood samples are collected at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Additional samples may be taken to determine steady-state concentrations in later cycles.

-

-

Bioanalysis: Plasma concentrations of LEQ506 are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

-

Cmax (Maximum plasma concentration)

-

Tmax (Time to reach Cmax)

-

AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)

-

AUC0-inf (Area under the plasma concentration-time curve from time 0 to infinity)

-

t1/2 (Elimination half-life)

-

CL/F (Apparent total clearance)

-

Vz/F (Apparent volume of distribution)

-

The workflow for a typical Phase I pharmacokinetic study is depicted below.

Conclusion

LEQ506 is a potent, second-generation Smoothened inhibitor that targets the Hedgehog signaling pathway. While its development to the clinical stage implies a favorable pharmacokinetic profile, specific quantitative data on its absorption, distribution, metabolism, and excretion are not publicly available. The provided information on its mechanism of action, in vitro potency, and generalized experimental protocols offers a foundational understanding for researchers and professionals in the field of drug development. Further disclosure of preclinical and clinical data will be necessary for a complete characterization of the pharmacokinetic properties of LEQ506.

References

LEQ506: A Second-Generation SMO Inhibitor for Hedgehog-Driven Cancers

A Technical Guide for Researchers and Drug Development Professionals

Abstract

LEQ506 is an orally bioavailable, second-generation small-molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is a known driver in several cancers, including basal cell carcinoma (BCC) and medulloblastoma. LEQ506 has demonstrated potent inhibition of the Hh pathway and has shown efficacy in preclinical models, including those resistant to first-generation SMO inhibitors. This technical guide provides an in-depth overview of LEQ506, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction to LEQ506 and the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. In the absence of a Hedgehog ligand (such as Sonic Hedgehog, SHH), the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein. This inhibition prevents the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which are the terminal effectors of the pathway. Upon binding of an Hh ligand to PTCH, the inhibition on SMO is relieved, leading to the activation of GLI transcription factors and the subsequent expression of Hh target genes that promote cell growth and proliferation.[1][2]

Aberrant activation of the Hh pathway, often due to mutations in PTCH or SMO, can lead to uncontrolled cell growth and tumorigenesis.[2] First-generation SMO inhibitors, such as vismodegib and sonidegib, have been approved for the treatment of advanced BCC.[3] However, acquired resistance to these drugs, frequently mediated by mutations in the SMO receptor (e.g., D473H), has emerged as a significant clinical challenge.[2]

LEQ506 (NVP-LEQ506) is a second-generation SMO inhibitor developed to overcome this resistance.[2] It exhibits high potency against both wild-type and clinically relevant mutant forms of the SMO receptor.

Mechanism of Action

LEQ506 exerts its therapeutic effect by directly binding to the SMO receptor, thereby blocking the downstream activation of the Hh signaling cascade.[1] This inhibition prevents the nuclear translocation of GLI transcription factors, leading to the downregulation of target genes essential for tumor cell proliferation and survival. A key feature of LEQ506 is its ability to effectively inhibit vismodegib-resistant SMO mutants, such as D473H.

Signaling Pathway Diagram

Caption: The Hedgehog signaling pathway and the inhibitory action of LEQ506 on SMO.

Preclinical Data

In Vitro Activity

LEQ506 has demonstrated potent inhibition of the Hedgehog pathway in various in vitro assays. The following table summarizes the pIC50 values of LEQ506 against wild-type and a common resistance-conferring mutant of SMO.

| Assay Type | Target | LEQ506 pIC50 | Vismodegib pIC50 | Sonidegib pIC50 |

| [³⁵S]GTPγS Binding | SMO (wild-type) | 8.5 | 8.7 | 9.0 |

| [³⁵S]GTPγS Binding | SMO (D473H mutant) | 8.4 | 6.1 | 6.9 |

| GLI1 mRNA Induction | SHH-stimulated cells | 8.9 | 9.1 | 9.2 |

Data adapted from a study on the activity of SMO inhibitors.[4]

In Vivo Efficacy

Preclinical studies in medulloblastoma allograft models have shown that LEQ506 can achieve near-complete and sustained inhibition of GLI1 mRNA.[4] In mouse models, oral administration of LEQ506 has been shown to prevent tumor growth in a dose-dependent manner.

Pharmacokinetics

Pharmacokinetic studies in preclinical species have demonstrated that LEQ506 possesses favorable properties for oral administration.

| Species | Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |

| Mouse | Oral | Data not available | Data not available | Data not available | Data not available |

| Rat | Oral | Data not available | Data not available | 2.5 | Data not available |

| Dog | Oral | Data not available | Data not available | Data not available | Data not available |

Specific quantitative pharmacokinetic data for LEQ506 is not publicly available in the searched literature. The data for rat half-life is from a general preclinical pharmacokinetics study and may not be specific to LEQ506.[5]

Clinical Data

LEQ506 has been evaluated in a Phase 1, multi-center, open-label, dose-escalation study in patients with advanced solid tumors (NCT01106508).[1] The primary objective of the study was to determine the maximum tolerated dose (MTD) and the safety profile of LEQ506. The study also included expansion cohorts for patients with metastatic or locally advanced BCC and recurrent or refractory medulloblastoma.[1]

Phase 1 Study (NCT01106508) Summary

| Parameter | Details |

| Phase | 1 |

| Conditions | Advanced Solid Tumors, Basal Cell Carcinoma, Medulloblastoma |

| Intervention | LEQ506 (oral capsules) |

| Primary Outcome | Maximum Tolerated Dose (MTD), Dose Limiting Toxicities (DLTs) |

| Secondary Outcomes | Pharmacokinetics, Preliminary Efficacy (Objective Response Rate) |

| Status | Information on completion and detailed results are not publicly available in the searched literature. |

Information based on the clinical trial registration.[1]

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This assay measures the ability of a compound to inhibit the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins activated by a G protein-coupled receptor, in this case, SMO.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the SMO receptor (wild-type or mutant).

-

Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, and varying concentrations of the test compound (LEQ506).

-

Incubation: Incubate the reaction mixture at room temperature for a specified time to allow for binding.

-

Filtration: Terminate the reaction by rapid filtration through a filter mat to separate bound from unbound [³⁵S]GTPγS.

-

Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS on the filter mats using a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition of [³⁵S]GTPγS binding at each compound concentration and determine the IC50 value by non-linear regression analysis.

GLI1 mRNA Expression Assay

This assay quantifies the downstream effects of SMO inhibition by measuring the mRNA levels of the GLI1 transcription factor, a key target of the Hedgehog pathway.

Protocol:

-

Cell Culture and Treatment: Plate a suitable cell line (e.g., medulloblastoma cells) and treat with varying concentrations of the test compound (LEQ506) for a specified duration.

-

RNA Extraction: Isolate total RNA from the treated cells using a commercially available kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for GLI1 and a housekeeping gene (for normalization).

-

Data Analysis: Determine the relative expression of GLI1 mRNA in treated versus untreated cells using the ΔΔCt method. Calculate the IC50 value for the inhibition of GLI1 expression.

Medulloblastoma Xenograft Model

This in vivo model assesses the anti-tumor efficacy of LEQ506 in a setting that mimics human disease.

Protocol:

-

Cell Implantation: Subcutaneously or orthotopically implant human medulloblastoma cells into immunocompromised mice.

-

Tumor Growth: Allow tumors to grow to a palpable or predetermined size.

-

Treatment: Randomize mice into treatment and control groups. Administer LEQ506 orally at various doses and schedules. The control group receives a vehicle.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors.

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the anti-tumor efficacy of LEQ506. Survival studies can also be conducted.

Experimental Workflow Diagram

Caption: A logical workflow of key experiments in the development of LEQ506.

Conclusion

LEQ506 is a promising second-generation SMO inhibitor with potent activity against both wild-type and clinically relevant mutant forms of the SMO receptor. Its ability to overcome resistance to first-generation agents highlights its potential as a valuable therapeutic option for patients with Hedgehog-driven cancers. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in various patient populations. This technical guide provides a foundational understanding of LEQ506 for researchers and drug development professionals engaged in the field of targeted cancer therapy.

References

- 1. hra.nhs.uk [hra.nhs.uk]

- 2. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. babraham.ac.uk [babraham.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antitumor Activity of LEQ506

For Research and Drug Development Professionals

This document provides an in-depth technical overview of the preclinical antitumor activity of LEQ506, a novel and highly selective inhibitor of the mTORC1 signaling pathway. The data presented herein demonstrates the potent cytotoxic effects of LEQ506 in various cancer cell lines and its significant efficacy in in-vivo tumor models.

Core Mechanism of Action

LEQ506 exerts its antitumor effect by selectively targeting and inhibiting the Mammalian Target of Rapamycin Complex 1 (mTORC1). This inhibition disrupts downstream signaling pathways crucial for tumor cell growth, proliferation, and survival. By blocking the phosphorylation of key mTORC1 substrates, such as p70 S6 Kinase (p70S6K) and 4E-Binding Protein 1 (4E-BP1), LEQ506 effectively halts protein synthesis and cell cycle progression in malignant cells.

Caption: LEQ506 selectively inhibits mTORC1, blocking downstream signaling required for cell growth.

Quantitative In-Vitro Efficacy

LEQ506 demonstrates potent cytotoxic activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined following 72 hours of continuous exposure to the compound.

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | 8.5 |

| A549 | Lung Cancer | 15.2 |

| U-87 MG | Glioblastoma | 11.8 |

| PC-3 | Prostate Cancer | 25.4 |

| HCT116 | Colon Cancer | 9.3 |

Quantitative In-Vivo Efficacy

The antitumor efficacy of LEQ506 was evaluated in a xenograft model using U-87 MG glioblastoma cells implanted in immunodeficient mice.

| Treatment Group | Dosage | Tumor Growth Inhibition (%) | p-value |

| Vehicle Control | - | 0% | - |

| LEQ506 | 10 mg/kg, QD | 78% | < 0.001 |

| LEQ506 | 25 mg/kg, QD | 91% | < 0.001 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

-

Cell Lines and Culture: Human cancer cell lines (MCF-7, A549, U-87 MG, PC-3, HCT116) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Assay Protocol: Cells were seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight. Cells were then treated with a serial dilution of LEQ506 (0.1 nM to 100 µM) for 72 hours.

-

Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.

-

Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

-

Procedure: U-87 MG cells were treated with either vehicle (DMSO) or LEQ506 (100 nM) for 4 hours. Cells were then lysed, and protein concentrations were determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and incubated overnight with primary antibodies against phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and GAPDH (loading control). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Animal Model: Six-week-old female athymic nude mice were used for the study. All animal procedures were conducted in accordance with institutional guidelines for animal care and use.

-

Tumor Implantation: 5 x 10^6 U-87 MG cells were suspended in Matrigel and subcutaneously injected into the right flank of each mouse.

-

Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group). LEQ506 was administered orally (QD) at doses of 10 mg/kg and 25 mg/kg. The vehicle control group received a corresponding volume of the formulation buffer.

-

Efficacy Assessment: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2. Body weight was monitored as an indicator of toxicity. The study was terminated after 21 days, and the percentage of tumor growth inhibition was calculated.

Methodological & Application

Application Notes and Protocols for LEQ506 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEQ506, also known as NVP-LEQ506, is a second-generation, orally bioavailable small-molecule inhibitor of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, including medulloblastoma and basal cell carcinoma.[2][3] LEQ506 has demonstrated anti-tumor efficacy in preclinical mouse models and has been evaluated in Phase I clinical trials for advanced solid tumors.[2][4] These application notes provide a comprehensive overview of the available information on the dosage and administration of LEQ506 in mouse models, intended to guide researchers in designing and executing relevant in vivo studies.

Mechanism of Action: Hedgehog Signaling Pathway Inhibition

LEQ506 exerts its anti-tumor activity by antagonizing the Smoothened (Smo) receptor. In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor relieves the inhibition of Smo. This allows Smo to translocate to the primary cilium and initiate a downstream signaling cascade that leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[3][4] Activated GLI proteins then drive the expression of target genes involved in cell proliferation, survival, and differentiation.

By binding to Smo, LEQ506 prevents this downstream signaling, effectively blocking the transcriptional activity of GLI and inhibiting the growth of Hh-driven tumors.[1]

References

Application Note: Utilizing LEQ506 in a Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma. The Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3) are the primary effectors of the Hh pathway. In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor alleviates its inhibition of Smoothened (SMO), a G protein-coupled receptor-like molecule. This allows SMO to transduce a signal that ultimately leads to the activation of Gli transcription factors and the expression of Hh target genes.

LEQ506 is an orally bioavailable small molecule that acts as a Smoothened (SMO) antagonist.[1] By binding to SMO, LEQ506 effectively suppresses the Hedgehog signaling pathway, thereby inhibiting the proliferation of tumor cells driven by aberrant Hh signaling.[1] The Gli-luciferase reporter assay is a robust and sensitive method for quantifying the activity of the Hh pathway. This assay utilizes a reporter construct containing a Gli-responsive promoter element upstream of the firefly luciferase gene. Activation of the Hh pathway leads to increased Gli-mediated transcription and a corresponding increase in luciferase expression, which can be measured as a luminescent signal. This application note provides a detailed protocol for using LEQ506 in a Gli-luciferase reporter assay to determine its inhibitory effect on the Hedgehog signaling pathway.

Signaling Pathway and Experimental Workflow

Hedgehog Signaling Pathway and the Role of LEQ506

The diagram below illustrates the canonical Hedgehog signaling pathway and the point of intervention for LEQ506. In the "off" state, PTCH inhibits SMO. In the "on" state, the binding of a Hedgehog ligand to PTCH releases this inhibition, allowing SMO to activate the downstream cascade leading to Gli-mediated transcription. LEQ506, as a SMO antagonist, directly binds to and inhibits SMO, thus blocking the pathway even in the presence of an activating ligand.

Experimental Workflow for Gli-Luciferase Reporter Assay

The following diagram outlines the key steps in the experimental workflow for assessing the inhibitory activity of LEQ506 using a Gli-luciferase reporter assay.

Experimental Protocols

Materials and Reagents

-

Cell Line: NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase (for normalization).

-

LEQ506: Prepare a stock solution in DMSO.

-

Hedgehog Pathway Agonist: Recombinant Sonic Hedgehog (Shh) or a small molecule Smoothened agonist like SAG (Smoothened Agonist).

-

Cell Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Assay Medium: Low-serum DMEM (e.g., 0.5% FBS).

-

Reagents for Luciferase Assay: Dual-Luciferase® Reporter Assay System or a similar kit.

-

Other: 96-well white, clear-bottom tissue culture plates, sterile PBS, DMSO.

Cell Culture and Seeding

-

Culture the Gli-luciferase reporter NIH-3T3 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

The day before the experiment, trypsinize the cells and seed them into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate the plate overnight to allow the cells to attach and form a monolayer.